Chaulmoogric acid
Overview
Description
Chaulmoogric acid is a long-chain cyclic fatty acid that is a natural constituent of chaulmoogra oil, which is derived from the seeds of the chaulmoogra tree. This acid has been historically recognized for its reputed antileprosy properties and has been used in traditional medicine for the treatment of leprosy and other skin diseases . Chaulmoogric acid is unique due to its closed 5 carbon ring structure, which makes it optically active and distinct from fatty acids found in other oils .
Synthesis Analysis
The synthesis of chaulmoogric acid and related compounds has been achieved through various methods. One approach involves the electrolysis of a mixture containing (cyclopent-2'-en-1'-yl)-acetic acid and methyl monoester of heptanedioic acid, which after saponification yields dl-aleprylic acid, a racemic mixture that is a component of chaulmoogra oil . Another method includes the incorporation of 2-(±)-cyclopentenecarboxylic acid into new fatty acids by the growing cells of Bacillus subtilis, resulting in the production of optically active hydrocarpic and chaulmoogric acids .
Molecular Structure Analysis
Chaulmoogric acid's molecular structure is characterized by a cyclopentenyl ring, which is believed to be responsible for its biological activity. The molecular modeling of chaulmoogric acid and its constituent fatty acids has been performed using quantum chemical calculations, revealing an orbital energy gap indicative of its potential for better tribological performance compared to other fatty acids .
Chemical Reactions Analysis
Chaulmoogric acid has been identified as an activator of Protein Phosphatase 5 (PP5), an important protein phosphatase in the central nervous system. It binds to the tetratricopeptide repeat (TPR) domain of PP5, altering its helical content and demonstrating a mechanism of action distinct from other known activators . Additionally, chaulmoogric acid has been shown to be assimilated into the complex lipids of mycobacteria, suggesting that its antimicrobial properties may result from perturbation of membrane processes .
Physical and Chemical Properties Analysis
The physicochemical properties of chaulmoogric acid, as part of chaulmoogra oil, have been evaluated for potential use as a green lubricant base stock. Chaulmoogra oil exhibits a high viscosity index and favorable tribological properties, such as a low coefficient of friction, although its wear scar diameter was higher compared to commercial lubricants. The oil's high pour point and oxidative stability have also been assessed, indicating that while it has environmental advantages, improvements are needed for industrial applications . The oxidative properties of chaulmoogric acid have been compared with other oils, showing better oxidative stability, which is beneficial for lubricant formulation .
Scientific Research Applications
Historical and Therapeutic Applications
Chaulmoogric acid, primarily known for its use in treating leprosy, has a rich history of medicinal use. Its therapeutic effectiveness, particularly in leprosy, has been documented since antiquity. Modern research has evolved from oral administration to intravenous injection of its salts for better efficacy. Studies emphasize the potential of chaulmoogric acid and its derivatives in arresting leprosy and even leading to cures in some cases (Walker & Sweeney, 1920). Similarly, research into the scientific knowledge construction around chaulmoogra oil, of which chaulmoogric acid is a significant component, highlights its role in treating leprosy and the process of transforming traditional knowledge into validated scientific understanding (Santos, De Souza, & Siani, 2008).
Biochemical and Molecular Insights
Chaulmoogric acid has been identified as an activator of Protein Phosphatase 5 (PP5), suggesting its potential application in treating Alzheimer’s disease. This insight into its molecular action opens avenues for further exploration into neurodegenerative diseases (Cher et al., 2010). Additionally, studies have shown that chaulmoogric acid can be assimilated into the complex lipids of mycobacteria, indicating its role in antimicrobial properties through membrane perturbation (Cabot & Goucher, 1981).
Pharmacological and Chemical Properties
Research has also explored the comparative biological activity of water-soluble chaulmoogric acid derivatives, providing insights into their pharmacological properties and potential for treating leprosy (Emerson, Anderson, & Leake, 1933). The synthesis of dl-aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, underlines the ongoing interest in the chemical properties of chaulmoogric acid and its derivatives (Tanaka, 1969).
Industrial and Environmental Applications
Beyond its medical uses, chaulmoogric acid has been evaluated for its physicochemical and tribological properties as a green lubricant base stock, marking its potential utility in industrial and environmental applications (Salaji & Jayadas, 2020).
Future Directions
Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of Chaulmoogric acid may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .
properties
IUPAC Name |
13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVQWNRDPAAMJB-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031181 | |
Record name | Chaulmoogric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chaulmoogric acid | |
CAS RN |
29106-32-9 | |
Record name | Chaulmoogric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29106-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chaulmoogric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chaulmoogric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHAULMOOGRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD35V6OLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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